Cas no 2229449-79-8 (1,1-difluoro-2-methyl-4-(morpholin-4-yl)butan-2-amine)

1,1-difluoro-2-methyl-4-(morpholin-4-yl)butan-2-amine structure
2229449-79-8 structure
商品名:1,1-difluoro-2-methyl-4-(morpholin-4-yl)butan-2-amine
CAS番号:2229449-79-8
MF:C9H18F2N2O
メガワット:208.248829364777
CID:6098055
PubChem ID:165975607

1,1-difluoro-2-methyl-4-(morpholin-4-yl)butan-2-amine 化学的及び物理的性質

名前と識別子

    • 1,1-difluoro-2-methyl-4-(morpholin-4-yl)butan-2-amine
    • EN300-1953646
    • 2229449-79-8
    • インチ: 1S/C9H18F2N2O/c1-9(12,8(10)11)2-3-13-4-6-14-7-5-13/h8H,2-7,12H2,1H3
    • InChIKey: RBPNLTDDLLCFCO-UHFFFAOYSA-N
    • ほほえんだ: FC(C(C)(CCN1CCOCC1)N)F

計算された属性

  • せいみつぶんしりょう: 208.13871953g/mol
  • どういたいしつりょう: 208.13871953g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 174
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.4

1,1-difluoro-2-methyl-4-(morpholin-4-yl)butan-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1953646-0.05g
1,1-difluoro-2-methyl-4-(morpholin-4-yl)butan-2-amine
2229449-79-8
0.05g
$707.0 2023-09-17
Enamine
EN300-1953646-1.0g
1,1-difluoro-2-methyl-4-(morpholin-4-yl)butan-2-amine
2229449-79-8
1g
$1543.0 2023-05-23
Enamine
EN300-1953646-0.5g
1,1-difluoro-2-methyl-4-(morpholin-4-yl)butan-2-amine
2229449-79-8
0.5g
$809.0 2023-09-17
Enamine
EN300-1953646-2.5g
1,1-difluoro-2-methyl-4-(morpholin-4-yl)butan-2-amine
2229449-79-8
2.5g
$1650.0 2023-09-17
Enamine
EN300-1953646-10.0g
1,1-difluoro-2-methyl-4-(morpholin-4-yl)butan-2-amine
2229449-79-8
10g
$6635.0 2023-05-23
Enamine
EN300-1953646-0.25g
1,1-difluoro-2-methyl-4-(morpholin-4-yl)butan-2-amine
2229449-79-8
0.25g
$774.0 2023-09-17
Enamine
EN300-1953646-1g
1,1-difluoro-2-methyl-4-(morpholin-4-yl)butan-2-amine
2229449-79-8
1g
$842.0 2023-09-17
Enamine
EN300-1953646-5.0g
1,1-difluoro-2-methyl-4-(morpholin-4-yl)butan-2-amine
2229449-79-8
5g
$4475.0 2023-05-23
Enamine
EN300-1953646-0.1g
1,1-difluoro-2-methyl-4-(morpholin-4-yl)butan-2-amine
2229449-79-8
0.1g
$741.0 2023-09-17
Enamine
EN300-1953646-5g
1,1-difluoro-2-methyl-4-(morpholin-4-yl)butan-2-amine
2229449-79-8
5g
$2443.0 2023-09-17

1,1-difluoro-2-methyl-4-(morpholin-4-yl)butan-2-amine 関連文献

1,1-difluoro-2-methyl-4-(morpholin-4-yl)butan-2-amineに関する追加情報

Introduction to 1,1-difluoro-2-methyl-4-(morpholin-4-yl)butan-2-amine (CAS No. 2229449-79-8)

1,1-difluoro-2-methyl-4-(morpholin-4-yl)butan-2-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2229449-79-8, represents a unique structural motif that combines fluorine substitution with a morpholine moiety, characteristics that are often exploited for their potential bioactivity and metabolic stability. The presence of both fluorine atoms and a morpholine ring suggests that this molecule may exhibit properties suitable for drug development, particularly in the context of modulating biological pathways or enhancing pharmacokinetic profiles.

The synthesis of 1,1-difluoro-2-methyl-4-(morpholin-4-yl)butan-2-amine involves intricate organic transformations that highlight the compound's structural complexity. The fluorinated backbone and the morpholine substituent are critical features that contribute to its overall chemical behavior. Fluorine atoms, known for their ability to influence electronic properties and metabolic resistance, play a pivotal role in the design of modern pharmaceuticals. Meanwhile, the morpholine ring, a common pharmacophore in drug molecules, is recognized for its capacity to enhance solubility and binding affinity to biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the potential applications of 1,1-difluoro-2-methyl-4-(morpholin-4-yl)butan-2-amine more effectively. These studies suggest that the compound may exhibit inhibitory activity against certain enzymes or receptors, making it a promising candidate for further investigation in therapeutic contexts. For instance, its structural features could be leveraged to develop novel treatments for inflammatory diseases or neurological disorders where precise modulation of biological pathways is essential.

In the realm of medicinal chemistry, the integration of fluorinated and morpholine-containing compounds has been a topic of extensive research due to their dual functionality. The fluorine atoms can enhance the lipophilicity and metabolic stability of drug candidates, while the morpholine ring can improve water solubility and target binding. This combination has been successfully employed in various drug classes, including antiviral and anticancer agents. The compound 1,1-difluoro-2-methyl-4-(morpholin-4-yl)butan-2-amine (CAS No. 2229449-79-8) exemplifies this trend, showcasing a potential therapeutic window that could be exploited for developing new medications.

The pharmacological profile of 1,1-difluoro-2-methyl-4-(morpholin-4-y)butan--2-am ine is still under investigation, but preliminary data indicate that it may possess interesting interactions with biological systems. Researchers are particularly interested in its potential as a scaffold for further derivatization to enhance specific pharmacological effects. The versatility of this compound lies in its ability to serve as a building block for more complex molecules with tailored properties.

From a synthetic chemistry perspective, 1,1-difluoro--2-methyl--4-(morpholin--y)butan--2-am ine (CAS No. 2229449--79--8) demonstrates the challenges and opportunities associated with constructing fluorinated heterocycles. The synthesis requires careful control of reaction conditions to ensure high yields and purity while minimizing unwanted side products. Advances in synthetic methodologies have made it increasingly feasible to produce such complex molecules on an industrial scale, which is crucial for their application in drug development programs.

The growing interest in fluorinated compounds stems from their widespread use in pharmaceuticals due to their ability to improve drug efficacy and bioavailability. The incorporation of fluorine into molecular structures can lead to enhanced binding affinity, prolonged circulation time, and increased resistance to metabolic degradation. These attributes make fluorinated drugs highly desirable in clinical settings where optimal therapeutic outcomes are paramount.

Future research on 1,1-difluoro--2-methyl--4-(morpholin--y)butan--2-am ine will likely focus on optimizing its pharmacological properties through structure-based drug design approaches. By leveraging computational tools and experimental data, scientists can refine the compound's chemical structure to maximize its therapeutic potential while minimizing adverse effects. This iterative process is essential for translating promising candidates into viable drug candidates ready for clinical testing.

In conclusion, 1 , 1 - difluoro - 2 - methyl - 4 - ( morpholin - 4 - yl ) butan - 2 - am ine ( CAS No . 2229449 - 79 - 8) represents an exciting avenue for pharmaceutical innovation . Its unique structural features , combined with its potential bioactivity , make it a valuable asset in the quest for novel therapeutics . As research continues to uncover new applications for this compound , it is likely to play an increasingly important role in addressing unmet medical needs across various disease areas .

おすすめ記事

推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量